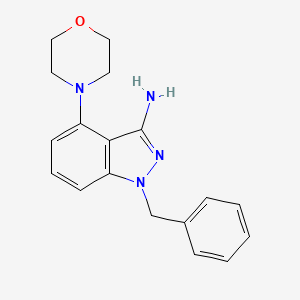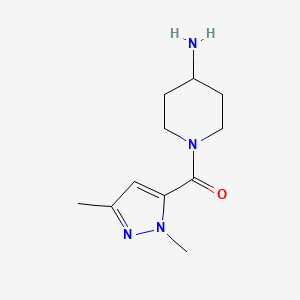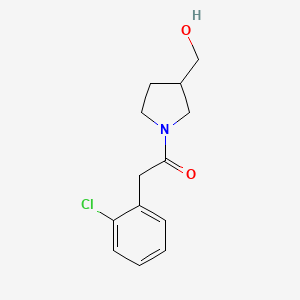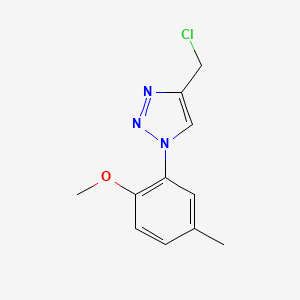![molecular formula C9H7ClFN3O B1467382 [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250389-06-0](/img/structure/B1467382.png)
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
The compound “[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a 1,2,3-triazole ring. This ring is a five-membered aromatic heterocycle containing two nitrogen atoms and three carbon atoms . The compound also contains a 4-chloro-3-fluorophenyl group and a methanol group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the 4-chloro-3-fluorophenyl group, and the methanol group. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability and solubility .Applications De Recherche Scientifique
Triazole Derivatives in Scientific Research
Triazole compounds are a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds, including the 1H-1,2,3-triazole ring system found in the compound you're interested in, are known for their versatility and stability, making them valuable in various scientific applications.
1. Synthesis and Chemical Properties
Triazole derivatives are synthesized through various chemical reactions, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being one of the most prominent methods for forming 1,4-disubstituted 1,2,3-triazoles. This method is part of click chemistry and is favored for its efficiency and the ability to introduce functional groups, enhancing the compound's potential applications (Kaushik et al., 2019).
2. Biological Activities
Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Their ability to interact with various biological targets makes them suitable candidates for drug development and other therapeutic applications. The structural diversity achievable with triazole cores allows for the design of molecules with specific biological activities (Ferreira et al., 2013).
Orientations Futures
The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by 1,2,3-triazole derivatives, this compound could be of interest in the field of medicinal chemistry .
Propriétés
IUPAC Name |
[1-(4-chloro-3-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSBKEYZIPBRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)




![[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467310.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)


![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)
![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)
![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)
